molecular formula C8H10FNO2S B3242464 (2-Fluoro-5-methanesulfonylphenyl)methanamine CAS No. 1517089-68-7

(2-Fluoro-5-methanesulfonylphenyl)methanamine

Cat. No.: B3242464
CAS No.: 1517089-68-7
M. Wt: 203.24
InChI Key: UDOZUVCEXRKLHJ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methanesulfonylphenyl)methanamine: is a chemical compound characterized by a fluorine atom, a methanesulfonyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

  • Nucleophilic Substitution Reaction: Starting with 2-fluoro-5-methanesulfonylbenzene, the compound can undergo nucleophilic substitution with an amine source under appropriate conditions.

  • Reductive Amination: This involves the reaction of 2-fluoro-5-methanesulfonylbenzaldehyde with an amine in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial production process.

Chemical Reactions Analysis

(2-Fluoro-5-methanesulfonylphenyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form different amines or amides.

  • Substitution Reactions: The fluorine atom and methanesulfonyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: Nucleophiles like sodium hydroxide (NaOH) and amines are used, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines, amides.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

(2-Fluoro-5-methanesulfonylphenyl)methanamine: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The amine group can interact with various biological targets, such as enzymes and receptors.

  • Pathways Involved: The compound may be involved in signaling pathways related to cell growth, metabolism, and other biological processes.

Comparison with Similar Compounds

(2-Fluoro-5-methanesulfonylphenyl)methanamine: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: 2-Fluoro-5-methanesulfonylbenzene, 2-fluoro-5-methanesulfonylaniline, 2-fluoro-5-methanesulfonylphenol.

  • Uniqueness: The presence of the amine group in This compound

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-fluoro-5-methylsulfonylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZUVCEXRKLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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